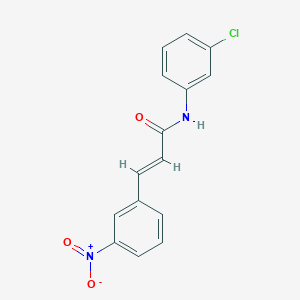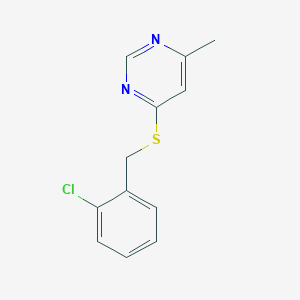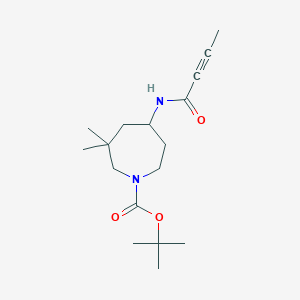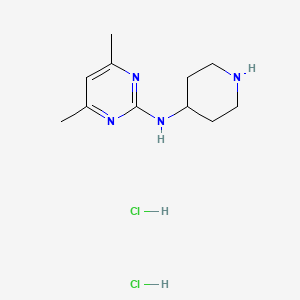
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Vue d'ensemble
Description
“4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the formula C11H18N4・2HCl . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of the compound is 279.21 .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is utilized in the synthesis of novel chemical entities with potential pharmacological activities. For example, it has been involved in the creation of di-(phenyl) pyrimidin-2-amines, which were investigated for anti-inflammatory activity. Two compounds in this series showed significant reduction in edema volume, indicating their potential anti-inflammatory effects (Nitin Kumar, S. Drabu, & K. Shalini, 2017). Another study focused on synthesizing and characterizing stable betainic pyrimidinaminides, highlighting the role of electronic or kinetic stabilization effects determined by substitution patterns or reaction conditions (A. Schmidt, 2002).
Antitumor and Anticancer Activity
A series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones were synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. This research underscores the compound's role in developing potential anticancer agents (K. Venkateshwarlu, G. Chakradar Rao, V. Reddy, & Y. Narasimha Reddy, 2014).
Pharmacological Properties
The compound has been a key intermediate in synthesizing potent deoxycytidine kinase inhibitors. A practical synthesis approach was described, highlighting its economic viability and importance in developing new classes of inhibitors (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, & P. Keyes, 2009).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation were evaluated for their insecticidal and antibacterial potential, showcasing the compound's utility in developing new agrochemicals (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antifungal Effects
Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests its potential use in developing new antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).
Safety and Hazards
The safety data sheet for “4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” provides information on its hazards. It is advised to keep the compound away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended .
Propriétés
IUPAC Name |
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGYXWDLFRBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNCC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
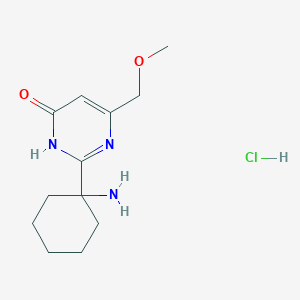
![2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2866492.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)
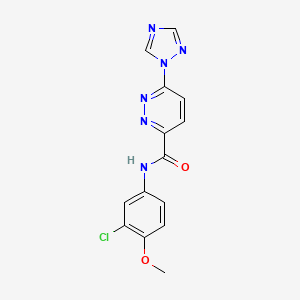
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

